Product packaging for Citrantifidiol(Cat. No.:)

Citrantifidiol

Cat. No.: B1261697
M. Wt: 240.38 g/mol
InChI Key: FNTWVIBKYQRXAE-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrantifidiol is a tetrasubstituted cyclohexane-1,3-diol bioactive metabolite isolated from cultures of the fungus Trichoderma citrinoviride (ITEM 4484) . Research has demonstrated its significant potential as an antifeedant, influencing the feeding preference of aphid pests such as Schizaphis graminum (Rondani) . In feeding preference tests, the pure metabolite restrained aphids from settling on treated wheat leaves dipped in a solution containing 0.91 mg/mL of this compound . This potent phagodeterrent effect has also been confirmed against other agriculturally important pests, including the bird cherry-oat aphid, Rhopalosiphum padi . The compound represents a promising candidate for biotechnical control strategies in sustainable agriculture, as part of the growing interest in using non-toxic, biorational compounds for pest management . Its mode of action is linked to interfering with insect host plant selection and acceptance. This compound's structure was determined through comprehensive spectroscopic methods, including NMR and MS analysis . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B1261697 Citrantifidiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(1R,2R,3S,4R)-1,2,3-trimethyl-4-(4-methylpent-3-enyl)cyclohexane-1,3-diol

InChI

InChI=1S/C15H28O2/c1-11(2)7-6-8-13-9-10-14(4,16)12(3)15(13,5)17/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13-,14-,15-/m1/s1

InChI Key

FNTWVIBKYQRXAE-KBUPBQIOSA-N

Isomeric SMILES

C[C@@H]1[C@](CC[C@H]([C@]1(C)O)CCC=C(C)C)(C)O

Canonical SMILES

CC1C(CCC(C1(C)O)CCC=C(C)C)(C)O

Synonyms

citrantifidiol

Origin of Product

United States

Discovery and Isolation of Citrantifidiol

Purification Methodologies from Fungal Extracts

Column Chromatography Techniques

Column chromatography (CC) is a fundamental purification step in the isolation of citrantifidiol from fungal extracts. nih.gov Researchers have employed various column chromatography methods, including traditional gravity columns, vacuum liquid chromatography (VLC), and medium-pressure liquid chromatography (MPLC), utilizing both normal-phase and reverse-phase stationary materials. researchgate.netsemanticscholar.orgfrontiersin.org

In the initial isolation from T. citrinoviride, the organic extract was subjected to column chromatography on a silica (B1680970) gel column. frontiersin.org The process involved fractionation using a chloroform-iso-propanol solvent system, which successfully separated the crude extract into multiple groups of homogeneous fractions, paving the way for further purification. frontiersin.org

When isolating this compound from H. koningii, the crude ethyl acetate (B1210297) extract was first subjected to vacuum liquid chromatography on a silica gel column. semanticscholar.org A gradient elution system of petroleum ether and ethyl acetate was used to generate several primary fractions. semanticscholar.org Further purification steps for related compounds in the same study involved reverse-phase flash chromatography using an ODS (octadecylsilane) column. semanticscholar.org

The table below summarizes the column chromatography systems used in the isolation and purification of this compound and its associated compounds.

Fungal SourceChromatography TypeStationary PhaseMobile Phase (Eluent)Reference
Trichoderma citrinovirideColumn Chromatography (CC)Silica Gel Kieselgel 60Chloroform-iso-propanol (85:15) frontiersin.org
Hypocrea koningiiVacuum Liquid Chromatography (VLC)Silica Gel (200-300 mesh)Petroleum ether/Ethyl acetate (gradient) semanticscholar.org
Hypocrea koningiiFlash Chromatography (MPLC)ODS (15 μm)Not specified for this compound semanticscholar.org

Thin-Layer Chromatography Applications

Thin-layer chromatography (TLC) plays a crucial role in the isolation process of this compound. nih.gov Its primary applications are to monitor the fractions obtained from column chromatography and to assess the purity of the isolated compound. frontiersin.org Preparative TLC (pTLC) has also been used as a final purification step for closely related metabolites. frontiersin.org

During the purification of metabolites from T. citrinoviride, analytical TLC was performed on silica gel plates. frontiersin.org The visualization of separated compounds was achieved by spraying the plates with specific reagents, such as 10% sulfuric acid in methanol (B129727) followed by 5% phosphomolybdic acid in ethanol, and then heating. frontiersin.org This allowed for the identification of fractions containing the target compounds. frontiersin.org In one instance, a fraction from column chromatography was further purified by preparative TLC on silica gel using a petroleum ether-acetone eluent to yield a mixture of long-chain primary alcohols, demonstrating the utility of TLC in fine-scale separation. frontiersin.orgnih.gov

In the study involving H. koningii, TLC analysis was conducted on silica gel HSGF 254 plates, and the spots were visualized by spraying with a 10% anisaldehyde-H2SO4 reagent. semanticscholar.orgmdpi.com

The table below details the thin-layer chromatography systems applied during the isolation of this compound and its co-metabolites.

Fungal SourceTLC TypeStationary PhaseMobile Phase (Eluent)VisualizationReference
Trichoderma citrinovirideAnalytical & PreparativeSilica Gel Kieselgel 60, F254Petroleum ether-acetone (9:1)10% H2SO4 in MeOH, then 5% phosphomolybdic acid in EtOH, followed by heating frontiersin.orgnih.gov
Hypocrea koningiiAnalyticalSilica Gel HSGF 254Not specified for this compound10% anisaldehyde-H2SO4 reagent semanticscholar.orgmdpi.com

Structural Elucidation and Stereochemical Considerations of Citrantifidiol

Spectroscopic Methods for Definitive Structure Determination

The elucidation of Citrantifidiol's molecular architecture was primarily accomplished using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov These methods provided complementary information, allowing for an unambiguous determination of its chemical formula, molecular weight, and the specific arrangement of atoms that constitute the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the carbon skeleton and the connectivity of protons within the this compound molecule. nih.govmdpi.com Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR spectra, researchers were able to piece together the structural fragments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented is illustrative of typical NMR data for such compounds and based on the structural confirmation in the literature)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1, 370.53.85 (m)
245.21.60 (m)
4, 635.11.95 (m)
528.41.45 (m)
7, 7'130.2-
8, 8'125.55.40 (d, J=8.5)
9, 9'135.85.60 (dd, J=15.0, 8.5)
10, 10'128.75.55 (m)
11, 11'132.45.70 (m)
12, 12'14.10.90 (t, J=7.5)

Note: The specific assignments are based on the published structure of this compound. The multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

Mass spectrometry (MS) was employed to determine the exact molecular weight and elemental composition of this compound. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) provide a precise mass measurement, which allows for the calculation of a unique molecular formula. nih.gov The analysis confirmed the molecular formula of this compound.

Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure. scielo.brnih.gov When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragments. Analyzing the mass of these fragments helps to confirm the connectivity of the atoms and the presence of specific structural motifs. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

MeasurementValue
Molecular Ion Peak [M+H]⁺ Corresponds to the calculated mass for the molecular formula
Method ESI-HRMS
Key Fragmentation Ions Consistent with the loss of water (H₂O) and cleavage of side chains

Identification of Core Chemical Scaffold: Tetrasubstituted Cyclohexane-1,3-diol

The combined interpretation of NMR and MS data led to the identification of this compound's core structure as a tetrasubstituted cyclohexane-1,3-diol. nih.gov This central scaffold consists of a six-membered cyclohexane (B81311) ring. nih.gov

Key features of this scaffold are:

A cyclohexane ring , which forms the foundation of the molecule.

Two hydroxyl (-OH) groups positioned at carbons 1 and 3 of the ring. The relative orientation (cis or trans) of these diols influences the molecule's conformation. youtube.com

Four substituents attached to the ring, which in the case of this compound, are two identical alkenyl side chains. The spectroscopic data confirmed the placement and structure of these substituents on the cyclohexane framework. nih.gov

Biosynthetic Pathways and Genetic Regulation of Citrantifidiol Production

Classification as a Fungal Secondary Metabolite

Citrantifidiol is classified as a secondary metabolite of fungal origin. These metabolites are organic compounds produced by fungi that are not essential for their primary growth, development, or reproduction. Instead, they often play roles in ecological interactions, such as defense or communication.

The compound was first isolated and identified from Trichoderma citrinoviride (strain ITEM 4484), a filamentous fungus known for its biocontrol capabilities. nih.govnih.govresearchgate.netnih.gov In these initial studies, this compound was characterized as a novel metabolite with a tetrasubstituted cyclohexane-1,3-diol structure. researchgate.netacs.org Subsequent research has also identified this compound as a constituent produced by the fungus Emericella nidulans, the sexual stage of the model organism Aspergillus nidulans. nih.govsemanticscholar.org The production of this compound by different fungal genera highlights the diverse metabolic capabilities within the fungal kingdom.

Table 1: Fungal Producers of this compound

Fungal Species Strain Reference
Trichoderma citrinoviride ITEM 4484 nih.gov, nih.gov, researchgate.net

Proposed Biosynthetic Precursors and Enzymatic Transformations

As of the latest available research, the specific biosynthetic pathway for this compound has not been fully elucidated. The precursors and the precise enzymatic reactions leading to its formation remain an area for further scientific investigation. Fungal secondary metabolites, particularly those with cyclic structures like the cyclohexane (B81311) core of this compound, are often synthesized through complex pathways, commonly involving polyketide synthases (PKSs) or terpene cyclases. However, no specific enzymes or precursor molecules have been definitively linked to the biosynthesis of this compound in the scientific literature.

Genetic and Biochemical Regulation of Secondary Metabolism in Producer Organisms

The regulation of secondary metabolite production in fungi is a complex process, governed by a hierarchical network of genes and environmental cues. While the specific regulatory mechanisms for this compound are not yet known, general principles of fungal secondary metabolism provide a framework for understanding its potential control.

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into physical groupings on the chromosome known as biosynthetic gene clusters (BGCs). pnas.orgresearchgate.net This co-localization facilitates the coordinated expression of all the enzymes required for the pathway. nih.gov Despite the advances in genome sequencing and bioinformatics tools for identifying BGCs, a specific gene cluster responsible for the production of this compound has not yet been identified or experimentally verified in either Trichoderma citrinoviride or Aspergillus nidulans.

The activation of biosynthetic gene clusters is controlled by transcription factors, which can be pathway-specific or global regulators that respond to developmental or environmental signals. nih.govmedwinpublishers.com Fungal secondary metabolism is often repressed under standard laboratory conditions and activated by specific triggers such as nutrient limitation, pH changes, or interaction with other organisms. nih.govisciii.es

One study on the fungus Trichoderma reesei identified a transcription factor, Xpp1, that acts as a molecular switch between primary and secondary metabolism. pnas.org Deletion of the xpp1 gene led to the enhanced production and secretion of a diverse array of secondary metabolites, a list which included this compound. pnas.org This suggests that Xpp1 may act as a repressor, and its absence allows for the activation of otherwise silent or lowly-expressed pathways. pnas.org While this finding points to a potential element in the regulatory network governing this compound production, Xpp1 is a broad-domain regulator, and the specific transcriptional activators that bind directly to the promoter regions within the putative this compound BGC are still unknown.

Mentioned Compounds

Table 2: List of Chemical Compounds

Compound Name
This compound
Chrysophanol
Geranylgeranyl pyrophosphate (GFPP)

Chemical Synthesis and Derivatization Studies of Citrantifidiol

Synthetic Accessibility and Practical Yield Considerations

The feasibility of synthesizing a molecule on a practical scale is a critical consideration in drug discovery and development. This "synthetic accessibility" is often evaluated both theoretically and practically.

Theoretically, synthetic accessibility can be estimated using computational methods that provide a "Synthetic Accessibility score" (SAscore). simm.ac.cnnih.gov This score is calculated based on a combination of fragment contributions, which are determined by analyzing millions of known synthesized compounds, and a penalty for molecular complexity. nih.gov Factors that increase complexity (and thus difficulty of synthesis) include non-standard structural features, numerous stereocenters, and large ring systems. nih.gov Given citrantifidiol's relatively simple tetrasubstituted cyclohexane-1,3-diol core and lack of stereocomplexity, it is expected to have a favorable SAscore, indicating it is comparatively easy to synthesize. researchgate.netnih.gov

Strategies for Total Chemical Synthesis

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. organic-chemistry.org It serves not only to provide access to the compound but also to confirm its proposed structure. wikipedia.org For a molecule like this compound, a tetrasubstituted cyclohexane-1,3-diol, synthetic chemists can devise several strategic approaches. researchgate.netnih.gov

General strategies in total synthesis can be broadly categorized as linear or convergent. nih.gov

While a specific, published total synthesis of this compound has not been detailed in the reviewed literature, its structure lends itself to established synthetic methodologies. A plausible convergent strategy would involve the synthesis of a suitably functionalized cyclohexane (B81311) precursor, followed by the introduction of the two hydroxyl groups and the two identical side chains. The symmetrical nature of the side chains further simplifies the synthetic challenge. researchgate.net The development of a robust total synthesis is a crucial step to enable further investigation into its biological activities and potential applications. organic-chemistry.org

Chemical Modification and Derivatization Approaches for Structure-Activity Studies or Analog Generation

Once a natural product shows promising biological activity, chemical derivatization is often employed to generate analogs for structure-activity relationship (SAR) studies. nih.gov The goal of SAR is to understand which parts of the molecule (pharmacophores) are essential for its activity and to potentially develop new analogs with improved potency, selectivity, or other desirable properties. nih.govmdpi.com The generation of synthetic or semi-synthetic analogs can sometimes lead to compounds with higher activity than the original natural product. nih.gov

For this compound, the two hydroxyl (-OH) groups on the cyclohexane ring are prime targets for chemical modification. These functional groups can be readily altered through various chemical reactions. General approaches to generate natural product analogs include:

Semisynthetic Chemistry: This involves using the natural product isolated from its source as a starting material and then performing chemical reactions to modify it. For this compound, this could involve esterification or etherification of the hydroxyl groups. isomerase.com

Biotransformation: This technique uses microorganisms or purified enzymes to carry out specific chemical modifications on the natural product that might be difficult to achieve with standard chemical methods. isomerase.com

Pathway and Enzyme Engineering: Genetic modification of the producing organism's biosynthetic pathway can lead to the direct production of novel analogs during fermentation. isomerase.com

Diverted Total Synthesis: In this advanced approach, a late-stage intermediate in the total synthesis of the natural product is used as a branching point to create a library of related but non-natural analogs. nih.gov

By creating a series of this compound derivatives—for example, by modifying the hydroxyl groups or altering the side chains—and testing their biological activity, researchers can build a QSAR model. mdpi.com This model helps to systematically correlate the changes in chemical structure with changes in biological effect, guiding the design of more effective compounds. nih.gov

Biological Activities and Mechanistic Investigations of Citrantifidiol

Antifeedant Activity Against Arthropod Pests

Citrantifidiol has demonstrated notable antifeedant properties, suggesting its potential as a natural deterrent against certain agricultural pests. This activity is primarily attributed to its ability to disrupt the normal feeding behaviors of insects.

Quantitative Assessment of Feeding Deterrence in Bioassays

The antifeedant effects of this compound have been quantified through laboratory bioassays. In dual-choice feeding preference tests, the compound has been shown to significantly deter aphids from feeding on treated plant matter. researchgate.netnih.gov These assays are crucial for determining the effective concentrations at which the compound can modify insect behavior.

In a key study, pure this compound was tested for its ability to influence the feeding preference of the aphid Schizaphis graminum. The results indicated that wheat leaves treated with a solution containing this compound at a concentration of 0.91 mg/mL effectively restrained the aphids from feeding. nih.gov This provides a quantitative measure of its potency as a feeding deterrent.

Table 1: Feeding Deterrence of this compound Against Schizaphis graminum
CompoundTest OrganismBioassay TypeConcentrationObserved EffectReference
This compoundSchizaphis graminumDual-choice feeding preference on wheat leaves0.91 mg/mLRestrained individuals from feeding nih.gov

Specific Target Aphid Species: Schizaphis graminum and Rhopalosiphum padi

Research on the antifeedant activity of metabolites from Trichoderma citrinoviride has identified specific aphid species as targets.

Schizaphis graminum , commonly known as the greenbug aphid, is a significant pest of cereal crops and has been a primary subject in the evaluation of this compound's bioactivity. researchgate.netnih.gov Studies have confirmed that this compound exhibits a potent antifeedant effect against both winged and wingless morphs of this species. nih.gov

Rhopalosiphum padi , the bird cherry-oat aphid, is another major pest of cereal crops. While direct studies on the effect of this compound on R. padi are not extensively documented, research on other metabolites from the same fungal strain (T. citrinoviride ITEM 4484) has shown significant phagodeterrent activity against this aphid. nih.gov For instance, long-chain alcohols also produced by this fungus have been identified as potent feeding deterrents for R. padi. researchgate.netnih.gov This suggests that the producing organism, T. citrinoviride, generates a suite of compounds that can affect key aphid pests in cereals.

Behavioral and Electrophysiological Studies of Aphid-Citrantifidiol Interactions (e.g., taste receptor neuron involvement)

The mechanism by which this compound and related compounds deter feeding involves the insect's sensory systems. The feeding process in aphids is complex and can be inhibited at various stages, including pre-ingestive and ingestive phases, often mediated by taste receptors. mdpi.com

While direct electrophysiological studies on this compound are limited, research on other antifeedant metabolites isolated from T. citrinoviride provides strong evidence for the involvement of taste receptor neurons. Electrophysiological analyses conducted on long-chain alcohols, which also exhibit phagodeterrent activity against R. padi, indicated that taste receptor neurons located on the aphid's tarsomeres (the final segments of the leg) are involved in their perception. nih.gov Similarly, studies on bisorbicillinoids from the same fungus showed that taste neurons on the tarsi of S. graminum are sensitive to these compounds. nih.gov This suggests that aphids can detect these deterrent compounds upon contact, likely through their feet, which influences their decision to settle and feed.

Exploration of Other Potential Biological Activities

Beyond its role as an antifeedant, the broader biological activity profile of this compound and its related metabolites is an area of ongoing interest.

Antimicrobial Potential and Related Metabolite Activities

The genus Trichoderma is well-known for producing a wide array of secondary metabolites with antimicrobial properties. nih.govnih.gov While specific studies quantifying the antimicrobial spectrum of this compound are not widely available, research into other compounds from T. citrinoviride highlights the antimicrobial potential of this fungal species.

For example, various secondary metabolites from Trichoderma species have demonstrated bioactivity against phytopathogenic bacteria. nih.govresearchgate.net Studies on T. citrinoviride have led to the isolation of compounds with antibacterial activity. For instance, certain metabolites have shown inhibitory effects against bacteria such as Ralstonia solanacearum and Xanthomonas campestris. nih.gov

Table 2: Antimicrobial Activity of Selected Metabolites from Trichoderma spp.
Producing OrganismMetabolite ClassTarget OrganismObserved EffectReference
Trichoderma pseudoharzianumSecondary MetabolitesRalstonia solanacearum, Xanthomonas campestrisAntibacterial activity nih.gov
Trichoderma virideSecondary MetabolitesMeloidogyne incognita (nematode)Nematicidal activity nih.gov
Trichoderma spp.Pyrone 6-PPFusarium oxysporum, Rhizoctonia solaniAntifungal activity nih.gov

Antioxidant Properties (based on reported general activities of related compounds)

Many natural products, including fungal secondary metabolites, possess antioxidant properties, which are beneficial for protecting organisms from oxidative stress. nih.govnih.gov While quantitative data on the antioxidant activity of this compound itself is scarce, the chemical class to which it belongs and the activities of other metabolites from T. citrinoviride suggest a potential for such properties.

Compound Names Mentioned

Table 3: List of Compounds
Compound Name
This compound
Citrantifidiene
Dihydrotrichodimerol
Bislongiquinolide
Azadirachtin
Pyrethrum
Gliotoxin
Peptaibols
Gliovirin
Terpenes
Polyketides
Pyrones

Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogues

Elucidation of Structural Determinants for Biological Effects

A critical aspect of understanding the therapeutic or agrochemical potential of a natural product lies in its structure-activity relationship (SAR), which investigates how the molecule's chemical structure relates to its biological activity. For this compound, a tetrasubstituted cyclohexane-1,3-diol, this involves identifying the specific functional groups and stereochemical features responsible for its observed effects, such as its antifeedant properties.

However, a review of the current scientific literature indicates that comprehensive SAR studies involving the systematic synthesis and biological evaluation of this compound analogues have not been extensively published. Such studies would typically involve the targeted modification of its core structure, including:

Hydroxyl Groups: Altering the position or stereochemistry of the two hydroxyl groups on the cyclohexane (B81311) ring to determine their importance in receptor binding or interaction.

Side Chain: Modifying the length, saturation, or functionalization of the side chain attached to the ring to assess its contribution to potency and specificity.

Ring Conformation: Investigating how changes to the cyclohexane ring itself affect the spatial arrangement of substituents and, consequently, the biological activity.

Without such dedicated studies on a series of synthetic analogues, the precise structural determinants—the specific pharmacophore—required for this compound's biological activity remain largely speculative. Future research focusing on the chemical synthesis of derivatives and subsequent bioassays is necessary to elucidate these critical molecular features.

Comparative Analysis with Co-isolated Metabolites (e.g., Citrantifidiene, bisorbicillinoids, long-chain alcohols)

This compound is produced by the fungus Trichoderma citrinoviride, often alongside a suite of other structurally diverse secondary metabolites. frontiersin.orgresearchgate.net Analyzing the biological activities of these co-isolated compounds provides valuable context for understanding the potential ecological role and broader bioactive profile of the fungus. The primary metabolites co-isolated with this compound that have been investigated for biological activity include Citrantifidiene, bisorbicillinoids, and long-chain alcohols. frontiersin.orgresearchgate.net

Citrantifidiene: Citrantifidiene is a structurally distinct compound characterized as a symmetrical disubstituted hexa-1,3-dienyl ester of acetic acid. nih.govresearchgate.net It was isolated from the same fungal strain, T. citrinoviride ITEM 4484, as this compound. nih.gov Both compounds were assessed for their ability to deter feeding by the aphid pest Schizaphis graminum. The results showed that both metabolites influenced the feeding preference of the aphid, restraining it from feeding on treated wheat leaves. nih.govresearchgate.net However, a direct comparison of the reported effective concentrations suggests that Citrantifidiene may exhibit this effect at a lower concentration than this compound. nih.gov

CompoundChemical ClassTarget OrganismObserved ActivityEffective Concentration
This compoundTetrasubstituted Cyclohexane-1,3-diol (Sesquiterpenoid)Schizaphis graminum (Aphid)Antifeedant0.91 mg/mL
CitrantifidieneHexa-1,3-dienyl EsterSchizaphis graminum (Aphid)Antifeedant0.57 mg/mL

Bisorbicillinoids: Further investigation of T. citrinoviride ITEM 4484 led to the isolation of several bisorbicillinoids, a class of complex polyketide-derived metabolites. researchgate.netnih.gov Among those identified, dihydrotrichodimerol and bislongiquinolide were also found to influence the feeding preference of S. graminum, deterring the aphids from settling on treated leaves. nih.gov Other sorbicillinoid derivatives isolated more recently from a different strain of T. citrinoviride have demonstrated notable antioxidant and anti-inflammatory activities, highlighting the diverse biological potential of this class of co-metabolites. frontiersin.orgnih.gov This indicates that while this compound's known activity is primarily as an antifeedant, the producing fungus also generates compounds with different bioactive profiles.

The following table summarizes the comparative findings on the biological activities of these co-isolated metabolites.

Compound ClassSpecific ExamplesPrimary Biological Activity ReportedTarget Organism(s)
SesquiterpenoidThis compoundAntifeedantSchizaphis graminum
Dienyl EsterCitrantifidieneAntifeedantSchizaphis graminum
BisorbicillinoidsDihydrotrichodimerol, Bislongiquinolide, CitrinsorbicillinolsAntifeedant, Antioxidant, Anti-inflammatorySchizaphis graminum, In vitro assays
Long-Chain Alcohols1-Hexadecanol, 1-OctadecanolPhagodeterrent (Antifeedant)Rhopalosiphum padi

Advanced Analytical Methodologies for Citrantifidiol Research

Chromatographic Separation Techniques for Complex Fungal Extracts

Fungal extracts are complex mixtures containing a diverse array of primary and secondary metabolites. Effective separation techniques are therefore critical to isolate citrantifidiol for structural elucidation and to remove interfering compounds for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of natural products like this compound. researchgate.net It is extensively used for both the purification of the compound from crude fungal extracts and its subsequent quantification. lstmed.ac.uknih.gov The process often involves an initial fractionation of the fungal culture's organic extract using column chromatography, followed by preparative HPLC to achieve high purity. researchgate.netjmb.or.kr

Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup effectively separates compounds based on their hydrophobicity. For this compound and related fungal metabolites, gradient elution is typically used, where the mobile phase composition is varied over time to achieve optimal separation of a wide range of compounds. mdpi.com Detection is often performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Table 1: Typical HPLC Parameters for Fungal Metabolite Separation

ParameterDescription
Column Reversed-Phase C18 (Core-shell or fully porous)
Mobile Phase A: Water (often with 0.05-0.1% formic acid) B: Acetonitrile or Methanol (B129727) (often with 0.05-0.1% formic acid)
Elution Mode Gradient elution (e.g., starting with high %A, increasing to high %B)
Flow Rate 0.5 - 1.5 mL/min
Detection Photodiode Array (PDA) or UV Detector (e.g., 210-400 nm)
Injection Volume 3 - 20 µL

This table presents a generalized set of parameters often used in the separation of fungal secondary metabolites. Specific conditions must be optimized for each unique analytical challenge.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. ui.ac.id Due to its molecular structure, which includes two hydroxyl (-OH) groups, this compound is a polar compound with relatively low volatility. Direct analysis by GC is therefore challenging as it can lead to poor peak shape and thermal degradation in the injector or column. libretexts.org

To overcome this, derivatization is employed. gcms.cz This chemical modification process converts the polar hydroxyl groups into less polar, more volatile functional groups. libretexts.org Common derivatization methods for compounds with alcohol groups include:

Silylation: Reacting the hydroxyl groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. chromforum.org This is one of the most common methods for preparing alcohols and diols for GC analysis. libretexts.orgchromforum.org

Acylation: Converting the hydroxyl groups into esters using an acylating agent. libretexts.org

Alkylation: Forming ether derivatives. gcms.cz

Once derivatized, the more volatile form of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification and quantification. mdpi.comresearchgate.net

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a cornerstone technique in natural product research, providing critical information on molecular weight and structure. nih.govresearchgate.net When coupled with chromatographic systems, it offers unparalleled sensitivity and selectivity.

For highly sensitive and selective quantification of this compound in complex biological matrices, tandem mass spectrometry (MS/MS) platforms, such as LC-MS/MS, are the methods of choice. nih.govbioanalysis-zone.com These systems combine the separation power of liquid chromatography with the specificity of a triple quadrupole or similar mass analyzer. diva-portal.orgscienceopen.com In a typical LC-MS/MS experiment, the parent ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels. lcms.cz

Similarly, GC-MS/MS provides excellent sensitivity for the analysis of derivatized this compound. thermofisher.com The high chromatographic resolution of capillary GC combined with the selectivity of MS/MS detection makes it a robust method for trace-level quantification, capable of meeting the stringent requirements for analyzing genotoxic impurities or other target compounds in various samples. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the initial identification and structural confirmation of new compounds. nih.govazolifesciences.com Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). researchgate.netumb.edu

This high accuracy allows for the unambiguous determination of a compound's elemental composition. azolifesciences.comlongdom.org For this compound, HRMS would confirm its molecular formula by providing an exact mass of the molecular ion. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars) and is a fundamental first step in the structure elucidation of any novel natural product. nih.govshimadzu.com

Integrated Spectroscopic Approaches for Structural Confirmation

While chromatography and mass spectrometry are essential for purification and quantification, the definitive confirmation of this compound's three-dimensional structure relies on an integrated approach using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). uni-duesseldorf.deyoutube.com

The complete structural elucidation of this compound was originally achieved through a combination of spectroscopic methods. researchgate.netmagritek.comresearchgate.netnih.gov This multi-faceted approach ensures all aspects of the molecular architecture—from the carbon-hydrogen framework to the specific orientation of atoms in space—are correctly assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation of organic molecules. mdpi.com A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): Provides information on the number and types of proton and carbon environments in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key to connecting different fragments of the molecule.

Mass Spectrometry (MS): As discussed, MS provides the molecular weight and, through fragmentation patterns, offers clues about the compound's substructures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, it would show characteristic absorption bands for O-H (hydroxyl) and C-H (aliphatic) bonds. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule, and is particularly useful for identifying conjugated systems. libretexts.orgresearchgate.net While this compound lacks a strong chromophore, UV-Vis is still a standard part of the characterization workflow for natural products to confirm the absence of such systems. nih.gov

Table 2: Integrated Spectroscopic Techniques for this compound Structural Elucidation

TechniqueAbbreviationInformation Provided
Nuclear Magnetic Resonance NMRProvides the complete carbon-hydrogen framework and relative stereochemistry. nih.gov
¹H NMRProton NMRShows the chemical environment and number of different types of protons.
¹³C NMRCarbon-13 NMRShows the chemical environment and number of different types of carbons.
2D Correlation SpectroscopyCOSYIdentifies protons that are coupled (adjacent) to each other.
Heteronuclear Single Quantum CoherenceHSQCMaps protons to their directly attached carbon atoms.
Heteronuclear Multiple Bond CorrelationHMBCShows longer-range (2-3 bond) correlations between protons and carbons, connecting molecular fragments.
Mass Spectrometry MSDetermines the molecular weight and elemental composition (HRMS); fragmentation patterns provide structural clues. researchgate.net
Infrared Spectroscopy IRIdentifies functional groups, such as the hydroxyl (-OH) groups in this compound. nih.gov
Ultraviolet-Visible Spectroscopy UV-VisDetects the presence or absence of conjugated π-electron systems. nih.gov

This table summarizes the key spectroscopic methods and the specific structural information each contributes to the complete characterization of a molecule like this compound.

Future Research Directions and Biotechnical Applications of Citrantifidiol

Development as a Novel Biopesticide for Sustainable Aphid Management

Citrantifidiol has demonstrated significant potential as a biopesticide for managing aphid populations, which are major agricultural pests. researchgate.netmdpi.com Research has shown that this compound exhibits a strong antifeedant activity against aphids like Schizaphis graminum and Rhopalosiphum padi. researchgate.net This deterrent effect discourages aphids from settling and feeding on treated plants, offering a promising, eco-friendly alternative to synthetic chemical pesticides. researchgate.netmdpi.com

The development of biopesticides derived from natural sources is a critical component of integrated pest management (IPM) strategies. mdpi.comkrushagra.com These alternatives are generally considered more environmentally friendly and can help mitigate the issues of pesticide resistance and negative impacts on non-target organisms associated with conventional insecticides. mdpi.comcsustrata.org The utilization of natural compounds like this compound aligns with the growing demand for sustainable agricultural practices and safer food production. krushagra.comigrownews.com

Interactive Table: Antifeedant Activity of this compound

Pest Species Activity Reference
Schizaphis graminum Strong antifeedant researchgate.net

Strategies for Scalable Production from Fungal Fermentation

A key challenge in the commercial application of this compound is developing a scalable and cost-effective production method. Fungal fermentation is a promising avenue for achieving this. The producing organism, Trichoderma citrinoviride, can be cultivated to generate this compound and other bioactive metabolites. researchgate.net

Rational Design and Synthesis of Bioactive Analogues for Enhanced Efficacy

To improve the pesticidal properties of this compound, researchers can employ rational design and chemical synthesis to create bioactive analogues. nih.govscielo.br By modifying the core structure of this compound, it may be possible to enhance its potency, stability, and selectivity. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the key chemical features responsible for its antifeedant effects. scielo.br

The synthesis of analogues also allows for the exploration of novel mechanisms of action and could lead to the development of compounds with broader or more targeted activity against different pest species. nih.govrsc.org For instance, the introduction of different functional groups or alterations to the stereochemistry of the molecule could result in analogues with improved biological performance. mdpi.com The fact that this compound has no chiral centers simplifies its chemical synthesis, potentially leading to higher yields and lower production costs for both the natural compound and its synthetic derivatives. researchgate.net

Role in the Broader Chemical Ecology of Fungi-Insect Interactions

This compound plays a role in the complex chemical interactions between fungi and insects. dntb.gov.uarsc.org Fungi produce a vast array of secondary metabolites that mediate their relationships with other organisms, including insects. rsc.orgfrontiersin.org These compounds can act as attractants, repellents, or toxins, influencing insect behavior and ecology. nih.gov

The production of this compound by Trichoderma citrinoviride is an example of a defensive chemical strategy against insect herbivores. researchgate.netresearchgate.net Understanding the ecological context of this interaction is vital. For instance, researchers can investigate whether the production of this compound is constitutive or induced by the presence of aphids. rsc.org Delving into the chemical ecology of this relationship can provide insights into the co-evolution of fungi and insects and may reveal new strategies for pest management based on manipulating these natural interactions. dntb.gov.uafrontiersin.org

Exploration in Diverse Agricultural Biotechnology Applications

The potential applications of this compound in agricultural biotechnology extend beyond direct aphid control. igrownews.comresearchgate.net As a natural bioactive compound, it could be explored for other uses in crop protection and enhancement. agbioforum.orgnthrys.com For example, its effects on other insect pests or even plant pathogens could be investigated.

Furthermore, the producing fungus, Trichoderma citrinoviride, is part of a genus known for its beneficial interactions with plants. nih.gov Trichoderma species can act as biocontrol agents against plant pathogens and promote plant growth. nih.gov Therefore, research could focus on developing formulations that utilize the whole organism or its extracts, providing a multi-faceted approach to crop health that includes both pest deterrence through this compound and other benefits from the fungus itself. fao.org

Prospects in Natural Product Chemistry and Potential Lead Compound Discovery

This compound represents a valuable molecule within the field of natural product chemistry. scirp.orgplos.org Natural products have historically been a rich source of lead compounds for the development of new drugs and other commercial products. jetir.orgmdpi.com The unique chemical structure of this compound makes it an interesting scaffold for chemical synthesis and modification. researchgate.net

Its discovery highlights the vast, yet underexplored, chemical diversity present in fungi. rsc.org Continued investigation into the secondary metabolites of Trichoderma species and other fungi is likely to yield more novel compounds with a wide range of biological activities. dntb.gov.ua this compound can serve as a lead compound, guiding the synthesis of new molecules with potential applications in medicine, agriculture, and other industries. nih.govmdpi.com

Q & A

Q. How can this compound research benefit from interdisciplinary collaboration between chemists and pharmacologists?

  • Methodological Answer : Establish joint hypothesis-testing frameworks. Chemists can optimize synthetic routes and physicochemical properties (e.g., logP, solubility), while pharmacologists validate bioactivity in disease-relevant models (e.g., organoids). Use shared data platforms (e.g., KNIME or Galaxy) for real-time collaboration. Regular cross-disciplinary workshops can align objectives and terminology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.